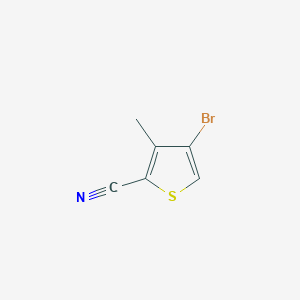

4-Bromo-3-methylthiophene-2-carbonitrile

描述

属性

CAS 编号 |

266338-06-1 |

|---|---|

分子式 |

C6H4BrNS |

分子量 |

202.07 g/mol |

IUPAC 名称 |

4-bromo-3-methylthiophene-2-carbonitrile |

InChI |

InChI=1S/C6H4BrNS/c1-4-5(7)3-9-6(4)2-8/h3H,1H3 |

InChI 键 |

MVIGORNHBUACNU-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC=C1Br)C#N |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Differences

- Substituent Positioning: In 4-Bromo-3-methylthiophene-2-carbonitrile, bromine at position 4 and methyl at position 3 create distinct electronic effects compared to analogs with bromine at position 5 (e.g., 5-Bromo-3-methylthiophene-2-carbonitrile). Bromine at position 4 may enhance electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions.

Physical Properties

- Molecular Weight and Solubility : All methyl- and bromine-substituted thiophene carbonitriles share a molecular weight of ~202 g/mol (C₆H₄BrNS). Methyl groups generally improve lipid solubility, enhancing membrane permeability in drug design contexts.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-3-methylthiophene-2-carbonitrile?

- Methodology :

- Step 1 : Start with 3-methylthiophene-2-carbonitrile. Introduce bromine selectively at the 4-position using electrophilic bromination (e.g., N-bromosuccinimide (NBS) under controlled conditions). Monitor reaction progress via TLC or HPLC .

- Step 2 : Optimize regioselectivity by adjusting solvents (e.g., CCl₄ or DMF) and temperature (0–25°C). Use Lewis acids like FeCl₃ to enhance bromine activation .

- Validation : Confirm purity via GC-MS (>98%) and structural integrity using ¹H/¹³C NMR (e.g., nitrile peak at ~110–120 ppm in ¹³C NMR) .

Q. How can the purity and stability of this compound be assessed?

- Analytical Techniques :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for purity assessment. Compare retention times with commercial standards .

- Spectroscopy : FT-IR to detect the nitrile stretch (~2200–2260 cm⁻¹). NMR for methyl group confirmation (δ ~2.5 ppm in ¹H NMR) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition products .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Store at 2–8°C in amber vials to prevent photodegradation. Use fume hoods and PPE (gloves, goggles) due to potential bromine toxicity .

- Dispose of waste via halogen-specific protocols (e.g., neutralization with sodium thiosulfate) .

Advanced Research Questions

Q. How does the methyl group at the 3-position influence the reactivity of the thiophene ring in cross-coupling reactions?

- Mechanistic Insight :

- The methyl group acts as an electron-donating group, activating the thiophene ring for Suzuki-Miyaura couplings. However, steric hindrance may reduce reactivity at adjacent positions.

- Experimental Design : Compare coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Use DFT calculations to map electron density distribution .

Q. What strategies mitigate regiochemical conflicts during functionalization of the thiophene core?

- Case Study :

- Issue : Competing bromination at the 5-position due to nitrile’s meta-directing effect.

- Solution : Employ directing groups (e.g., temporary sulfonation at the 5-position) to block undesired sites. Validate via X-ray crystallography .

Q. How can computational modeling predict the compound’s pharmacokinetic properties for drug discovery?

- Approach :

- Use QSAR models to estimate logP (lipophilicity) and metabolic stability. Dock the compound into target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

- Validation : Compare in silico predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What contradictions exist in reported spectral data for brominated thiophene-carbonitriles?

- Resolution Tactics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。